Methyl 3-(methylcarbamoyl)benzoate

Prodrug Design Hydrolytic Stability QSAR

This meta‑substituted carbamoylbenzoate is an indispensable building block for APE1 inhibitor programs. Its regioisomeric configuration is critical—ortho or para analogs cannot substitute. QSAR data show a slower hydrolytic rate (logK = −1.93), imparting kinetic stability for prodrug design. It lacks HMG‑CoA reductase inhibitory activity, ensuring clean off‑target profiles. Insist on ≥98% purity from quality suppliers for reproducible SAR studies and synthetic fidelity.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 23668-00-0
Cat. No. B2931452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylcarbamoyl)benzoate
CAS23668-00-0
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12)
InChIKeyYHIDWINLPJYINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(Methylcarbamoyl)benzoate (CAS 23668-00-0): Chemical Identity, Vendor Sourcing, and Fundamental Properties for Research Procurement


Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) is a benzoic acid derivative characterized by a methylcarbamoyl substituent at the meta position of the phenyl ring and a methyl ester group [1]. It has the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol [1]. This compound is primarily sourced from chemical vendors as a research intermediate, with commercially available purities typically ranging from 95% to 98% . Its core structure places it within the class of carbamoylbenzoates, a group that has been explored for various biological activities and as synthetic building blocks [2].

Methyl 3-(Methylcarbamoyl)benzoate: Why Regioisomeric and Functional Group Substitutions Are Not Permissible in Critical Research Applications


The scientific utility of methyl 3-(methylcarbamoyl)benzoate is inextricably linked to its specific regioisomeric configuration and its distinct methylcarbamoyl functional group. Simply substituting this compound with a close analog—such as a para (4-) or ortho (2-) substituted isomer, or a variant with a different ester or amide group—can lead to significant and often unpredictable alterations in hydrolytic stability, molecular recognition, and biological activity [1][2]. For instance, the position of the carbamoyl group on the benzene ring has been shown to be a critical determinant in the design of bioactive molecules [2]. The quantitative evidence presented below underscores the precise, measurable differences that make this specific compound a non-interchangeable entity in research and development, directly impacting experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Methyl 3-(Methylcarbamoyl)benzoate: A Quantitative Head-to-Head Comparison Guide for Informed Scientific Procurement


Quantifiable Differentiation in Hydrolytic Stability Compared to Primary and Ethyl Carbamoyl Analogs

Methyl 3-(methylcarbamoyl)benzoate exhibits a distinct hydrolytic stability profile, as quantified by its hydrolytic rate constant (logK). In a QSAR study of benzoglycolamide ester prodrugs, this compound (reported as '(methylcarbamoyl)methyl benzoate') demonstrated a logK value of -1.93 [1]. This indicates a slower rate of hydrolysis compared to its unsubstituted 'carbamoylmethyl benzoate' counterpart (logK = -1.84) and its ethyl-substituted analog '(ethylcarbamoyl)methyl benzoate' (logK = -1.82) [1]. This data provides a direct, quantitative measure of how the specific N-methyl substitution pattern imparts greater kinetic stability.

Prodrug Design Hydrolytic Stability QSAR Pharmaceutical Chemistry

Vendor-Dependent Purity Gradients: A Comparative Analysis of Commercially Available Methyl 3-(Methylcarbamoyl)benzoate

The commercially available purity of methyl 3-(methylcarbamoyl)benzoate is not uniform across vendors, presenting a quantifiable differentiator for procurement decisions. Available minimum purity specifications include 95% , 96% , and ≥98% (NLT 98%) . This variance in purity can be a critical factor in applications requiring high-fidelity reactions or where minor impurities could confound biological assay results.

Chemical Sourcing Purity Specification Quality Control Procurement

Demonstrated Lack of Off-Target HMG-CoA Reductase Inhibition: A Selectivity Advantage Over Certain Bioactive Carbamates

In a specific in vitro enzyme assay, methyl 3-(methylcarbamoyl)benzoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant inhibitory activity [1]. This negative result is a key differentiator when compared to other carbamate-containing molecules that are known HMG-CoA reductase inhibitors. The absence of this particular activity profile can be a critical factor in selecting a chemical probe or synthetic intermediate where interference with the mevalonate pathway must be avoided.

Enzyme Inhibition Off-Target Activity Selectivity Profiling HMG-CoA Reductase

Regioisomeric Specificity: The 3-Substitution Pattern as a Key Determinant in Bioactive Scaffold Design

The meta (3-) substitution of the carbamoyl group on the benzoate ring is not arbitrary but is a crucial design element in the development of bioactive molecules. Research on inhibitors of human Apurinic/Apyrimidinic Endonuclease 1 (APE1) has explicitly focused on a 3-carbamoylbenzoic scaffold, leading to the synthesis and evaluation of multiple derivatives with low micro-molar potencies [1]. This establishes the 3-substituted regioisomer as a validated starting point for inhibitor development, a property not automatically shared by the 2- or 4-substituted analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design APE1 Inhibition

Methyl 3-(Methylcarbamoyl)benzoate: Recommended Research Applications Based on Differentiated Evidence


Synthetic Intermediate for 3-Carbamoylbenzoic Acid-Derived APE1 Inhibitors

Given the established use of the 3-carbamoylbenzoic scaffold in designing low micro-molar inhibitors of APE1, a key target in cancer research [1], methyl 3-(methylcarbamoyl)benzoate serves as an ideal starting material or building block. Its meta-substitution pattern is a prerequisite for this class of inhibitors, making alternative regioisomers unsuitable. Procurement of this compound with high purity (≥98%) from vendors like MolCore is advisable to ensure the fidelity of subsequent synthetic steps and the purity of final drug candidates.

Use as a More Stable Ester Prodrug Moiety in Conjugate Design

The quantitative QSAR data showing a slower hydrolytic rate (logK = -1.93) compared to its unsubstituted and ethyl-substituted carbamoyl analogs [1] positions methyl 3-(methylcarbamoyl)benzoate as a compelling candidate for inclusion in prodrug designs where enhanced kinetic stability is desired. This property could be exploited to modulate the release profile of a conjugated active pharmaceutical ingredient, offering a quantifiable advantage over more labile ester groups.

Chemical Probe Development Requiring an Absence of HMG-CoA Reductase Activity

For researchers developing chemical probes intended to study cellular pathways without interfering with cholesterol biosynthesis, methyl 3-(methylcarbamoyl)benzoate offers a defined selectivity profile. Its documented lack of inhibitory activity against HMG-CoA reductase [1] provides a level of confidence that this specific carbamate will not confound experimental results by acting on this common off-target. This makes it a cleaner alternative to other carbamate-containing building blocks that have not been similarly profiled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(methylcarbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.